2-(3,5-Dichloro-4-hydroxyphenyl)indene-1,3-dione
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Overview
Description
2-(3,5-Dichloro-4-hydroxyphenyl)indene-1,3-dione is a chemical compound known for its versatile applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization. This compound is a derivative of indane-1,3-dione, which is a privileged scaffold in chemistry due to its ability to form numerous biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dichloro-4-hydroxyphenyl)indene-1,3-dione typically involves the condensation of 3,5-dichloro-4-hydroxybenzaldehyde with indane-1,3-dione under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) in a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dichloro-4-hydroxyphenyl)indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenation can be achieved using chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-(3,5-Dichloro-4-hydroxyphenyl)indene-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and photoinitiators for polymerization.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichloro-4-hydroxyphenyl)indene-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Indane-1,3-dione: A closely related compound with similar applications but different reactivity.
Indanone: Another analogue used in the design of biologically active molecules.
Isoindoline-1,3-dione: Known for its use in pharmaceutical synthesis and organic electronics.
Uniqueness: 2-(3,5-Dichloro-4-hydroxyphenyl)indene-1,3-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of chloro and hydroxy groups enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
69574-17-0 |
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Molecular Formula |
C15H8Cl2O3 |
Molecular Weight |
307.1 g/mol |
IUPAC Name |
2-(3,5-dichloro-4-hydroxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H8Cl2O3/c16-10-5-7(6-11(17)15(10)20)12-13(18)8-3-1-2-4-9(8)14(12)19/h1-6,12,20H |
InChI Key |
YLAFYOHFPBEWEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=C(C(=C3)Cl)O)Cl |
Origin of Product |
United States |
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